molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2611480
CAS No.: 2097940-25-3
M. Wt: 299.34
InChI Key: RFLKCNFLDFHPDT-ZZXKWVIFSA-N
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Description

The compound (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is an α,β-unsaturated enamide featuring a bifuran-derived methyl group and a thiophen-3-yl substituent.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLKCNFLDFHPDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a palladium-catalyzed coupling reaction of 2-bromofuran with furan-2-boronic acid.

    Synthesis of the Thiophene Derivative: The thiophene unit can be prepared by the bromination of thiophene followed by a Suzuki coupling reaction with a suitable boronic acid.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bifuran derivative and the thiophene derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure consisting of a bifuran moiety and a thiophene ring attached to a prop-2-enamide backbone. The synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the Bifuran Ring : Utilizing methods such as cyclization reactions between furan derivatives.
  • Synthesis of the Thiophene Component : This often involves the use of thiophene derivatives in coupling reactions.
  • Final Coupling to Form the Amide : The final step generally includes the formation of the amide bond between the bifuran and thiophene components.

Anticancer Properties

Research indicates that compounds structurally similar to (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin polymerization, an essential process for cancer cell division.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)0.25Induces apoptosis
Compound BMCF7 (breast cancer)0.08Cell cycle arrest at G2/M phase
Compound CHeLa (cervical cancer)0.41Inhibits tubulin polymerization

These findings suggest that the compound may act through mechanisms similar to those of colchicine, targeting microtubule dynamics to exert its antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various pathogens, including bacteria and fungi. The structural features contributing to this activity include:

  • Furan and Thiophene Rings : Known for their roles in biological interactions.

Research has shown that modifications in these rings can enhance antimicrobial potency, making them promising candidates for further development .

Material Science Applications

In addition to biological applications, (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide may have potential uses in materials science:

  • Organic Electronics : Its unique electronic properties could be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Sensors : The compound's ability to interact with various chemical species makes it suitable for sensor applications.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of compounds related to (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing potency against specific cancer cell lines.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related molecules from the evidence:

Compound Core Structure Key Substituents Biological/Physicochemical Implications
(2E)-N-({[2,2'-Bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide (Target) Enamide with bifuran and thiophene - Bifuran-methyl group
- Thiophen-3-yl
Enhanced aromatic stacking (bifuran) and potential selectivity due to thiophen-3-yl substitution .
(2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide Benzothiadiazol-enamide - Benzothiadiazol core
- Methoxyphenyl groups
STAT3 PPI inhibition; electron-rich groups may enhance binding but reduce solubility .
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide Simple enamide with hydroxyl group - 2-Hydroxypropyl
- Phenyl
Improved solubility due to hydroxyl group; lower steric hindrance .
(E)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-yl-prop-2-enamide Thiadiazol-enamide - Thiadiazol ring
- Thiophen-2-yl
Thiophen-2-yl vs. 3-yl substitution may alter electronic properties and target engagement .

Physicochemical and Pharmacological Properties

  • Stability : Enamide bonds are prone to hydrolysis; however, the bifuran moiety may confer steric protection, enhancing stability relative to simpler enamides .
  • Biological Activity : Benzothiadiazol-based analogs inhibit STAT3 PPIs, suggesting the target compound’s conjugated system may similarly disrupt PPIs. Thiophen-3-yl substitution could offer unique binding interactions compared to thiophen-2-yl derivatives .

Key Research Findings

  • Structural Optimization : Replacement of benzothiadiazol with bifuran in the target compound may reduce molecular weight and improve metabolic stability .
  • Substituent Positioning: Thiophen-3-yl substitution (target) vs.
  • Synthetic Scalability : High-yield methods (e.g., phase-transfer catalysis in ) provide a template for scaling up the target compound’s synthesis .

Biological Activity

The compound (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic molecule with potential biological activities. Its structure integrates a bifuran moiety and a thiophene ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound through a review of relevant literature, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N1O1S1C_{15}H_{13}N_{1}O_{1}S_{1} with a molecular weight of approximately 255.34 g/mol. The structure can be represented as follows:

  • Bifuran moiety : A fused ring system that enhances electron delocalization.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.

Anticancer Activity

Research has indicated that compounds featuring bifuran and thiophene structures exhibit anticancer properties. For instance, a study demonstrated that similar bifuran derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis, particularly through interactions with protein kinases involved in cancer progression .

Antimicrobial Activity

Bifuran derivatives are also reported to possess antimicrobial properties. A study evaluated various derivatives against bacterial strains, revealing that specific modifications in the bifuran structure enhanced efficacy against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

In neuropharmacological studies, compounds with thiophene and bifuran structures have shown potential neuroprotective effects. Research indicates that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis Methods

The synthesis of (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide typically involves several steps:

  • Synthesis of Bifuran Derivative : Utilizing palladium-catalyzed coupling reactions to form the bifuran moiety.
  • Formation of Thiophene Ring : Employing thiophene precursors in electrophilic substitution reactions.
  • Amidation Reaction : The final step involves coupling the bifuran derivative with the thiophenic component through amidation under basic conditions.

Case Studies

StudyCompoundBiological ActivityFindings
Bifuran DerivativeAnticancerInduced apoptosis in cancer cells; inhibited cell cycle progression
Thiophene-Bifuran HybridAntimicrobialEffective against Gram-positive bacteria; disrupted cell membranes
Thiophene DerivativeNeuroprotectiveReduced oxidative stress in neuronal models; potential for treating neurodegeneration

The biological activity of (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Modulation of signaling pathways related to cell growth and survival.
  • Membrane Interaction : Disruption of microbial membranes leading to cell death.
  • Oxidative Stress Response : Activation of antioxidant pathways in neuronal cells.

Q & A

Q. What are the key analytical techniques for confirming the molecular structure of this compound?

The compound’s structure is typically confirmed via a combination of X-ray crystallography , NMR spectroscopy , and high-resolution mass spectrometry (HRMS) . X-ray crystallography provides unambiguous spatial arrangement using programs like SHELXL for refinement . For NMR, 1H^1H and 13C^{13}C spectra resolve bifuran and thiophene proton environments, while HRMS validates the molecular formula (e.g., exact mass matching via protocols in ). Cross-referencing with PubChem data ensures consistency in IUPAC naming and structural descriptors .

Q. How is X-ray crystallography applied to determine its crystal structure?

Single-crystal diffraction data are processed using SHELXT for structure solution and SHELXL for refinement. Key steps include:

  • Data collection : High-resolution diffraction data (e.g., Mo-Kα radiation).
  • Space group determination : Automated in SHELXT using Laue group symmetry .
  • Refinement : SHELXL’s least-squares algorithms adjust atomic coordinates and displacement parameters, with validation via R-factors and residual electron density maps . Tools like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and packing diagrams .

Q. What synthetic routes are feasible for this compound?

Synthesis involves coupling a bifuran-methylamine derivative with a thiophene-containing acryloyl chloride. Key steps:

  • Thiophene acrylamide preparation : (2E)-3-(thiophen-3-yl)prop-2-enoyl chloride synthesis via Vilsmeier-Haack formylation ( ).
  • Amide bond formation : Reacting the acryloyl chloride with [2,2'-bifuran]-5-ylmethylamine under Schotten-Baumann conditions. Purity is ensured via column chromatography and recrystallization, monitored by TLC and NMR .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies between observed and calculated structure factors may arise from twinning , disorder , or anisotropic displacement . Strategies include:

  • Twin refinement : SHELXL’s TWIN/BASF commands to model twinned data .
  • Disorder modeling : Split-atom refinement for overlapping electron density regions.
  • Validation tools : CheckCIF/PLATON to identify geometry outliers (e.g., bond angle deviations) . Advanced metrics like Hirshfeld surface analysis differentiate intermolecular interactions influencing packing .

Q. How does regioselectivity impact functionalization of the bifuran and thiophene moieties?

Electrophilic substitution on the bifuran ring favors the 5-position due to electron-donating effects from the furan oxygen. For thiophene, 3-position reactivity is governed by sulfur’s lone pairs. Example:

  • Vilsmeier formylation : Electrophile attacks the most electron-rich site (adjacent to the bifuran oxygen) .
  • Lithiation : Deprotonation at the thiophene’s α-position (relative to sulfur) for subsequent alkylation . Computational studies (DFT) predict activation energies for competing pathways .

Q. What strategies optimize biological activity assays for this compound?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., ’s anti-proliferative enamide derivatives).
  • Assay design :
  • In vitro : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MTT assay).
  • Molecular docking : AutoDock/Vina to simulate binding to active sites (e.g., tubulin for antiproliferative activity) .
    • Metabolite tracking : LC-MS/MS identifies hydrolysis products (e.g., bifuran-methylamine) to assess stability .

Q. How can spectral ambiguities in differentiating E/Z isomers be addressed?

  • NMR : 3JHH^3J_{H-H} coupling constants (>12 Hz for E-configuration in prop-2-enamide).
  • IR : C=O stretching frequencies shift based on conjugation with the thiophene ring .
  • X-ray : Definitive assignment via dihedral angles (C=C–C=O torsion ~180° for E) . Comparative analysis with PubChem’s (2E)-configured analogs ensures consistency .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
X-ray CrystallographyAbsolute configuration determinationR-factor < 5%, resolution < 1.0 Å
NMR SpectroscopyE/Z isomer differentiation1H^1H-13C^{13}C HMBC correlations
HRMSMolecular formula validationExact mass error < 2 ppm
Vilsmeier FormylationBifuran functionalizationPOCl3_3/DMF, 0°C → RT
Docking StudiesBinding affinity predictionAutoDock Vina, ΔG ≤ -8 kcal/mol

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